(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
21-Chloro-21-iodovinylestradiol, commonly referred to as (8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, is a synthetic derivative of estradiol This compound is known for its unique chemical structure, which includes both chlorine and iodine atoms
Preparation Methods
The synthesis of 21-Chloro-21-iodovinylestradiol involves several steps. The primary synthetic route includes the halogenation of estradiol derivatives. The reaction conditions typically involve the use of halogenating agents such as chlorine and iodine in the presence of catalysts. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
21-Chloro-21-iodovinylestradiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The halogen atoms in 21-Chloro-21-iodovinylestradiol can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
21-Chloro-21-iodovinylestradiol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 21-Chloro-21-iodovinylestradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular behavior, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
21-Chloro-21-iodovinylestradiol is unique due to the presence of both chlorine and iodine atoms in its structure. Similar compounds include:
Estradiol: The parent compound, which lacks the halogen atoms.
21-Chloro-estradiol: A derivative with only a chlorine atom.
21-Iodo-estradiol: A derivative with only an iodine atom.
Compared to these similar compounds, 21-Chloro-21-iodovinylestradiol exhibits distinct chemical and biological properties due to the combined presence of chlorine and iodine .
Properties
CAS No. |
151986-79-7 |
---|---|
Molecular Formula |
C20H24ClIO2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24ClIO2/c1-19-8-6-15-14-5-3-13(23)10-12(14)2-4-16(15)17(19)7-9-20(19,24)11-18(21)22/h3,5,10-11,15-17,23-24H,2,4,6-9H2,1H3/b18-11+/t15-,16-,17+,19+,20?/m1/s1 |
InChI Key |
LUOIZCAYCTUDPW-OPMVKILCSA-N |
SMILES |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C(\Cl)/I)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
Synonyms |
(17alpha,20Z-chloro)-21-chloro-21-iodovinylestradiol 21-chloro-21-iodovinylestradiol 21-Cl-IVE2 |
Origin of Product |
United States |
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